N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-3-13(4-2)18(15,16)8-5-6-9-10(7-8)17-11(14)12-9/h5-7H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIPSFZBDZTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the condensation of appropriate amines with benzoxazole derivatives. One common method includes the reaction of 2-aminobenzoxazole with diethyl sulfate in the presence of a base, followed by sulfonation using chlorosulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
N-Benzyl-N,3-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (PubChem)
- Structure : Benzyl and methyl groups on the sulfonamide nitrogen; methyl at the 3-position of benzoxazole.
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (Enamine Ltd)
- Structure : Chlorine substituent at the 5-position of the benzoxazole.
N-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CymitQuimica)
- Structure : Sulfanylidene (C=S) replaces the oxo (C=O) group at the 2-position.
- Key Differences : The thione group enhances π-stacking interactions but reduces hydrogen-bond acceptor capacity compared to the oxo group, impacting crystal packing and biological target engagement .
Substituent Variation in Sulfonamide Side Chains
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Structure : Bulky furyl-thienyl-hydroxyethyl substituent on the sulfonamide nitrogen.
- Key Differences: The polar hydroxy and heteroaromatic groups introduce steric hindrance and hydrogen-bond donor/acceptor sites, which may improve selectivity for protein targets but reduce membrane permeability compared to the diethyl groups in the target compound .
Comparative Reaction Efficiency :
- Diethylamine’s higher nucleophilicity compared to aromatic amines (e.g., aniline derivatives) may accelerate sulfonamide formation but require careful temperature control to avoid side reactions .
Physicochemical Properties
| Property | N,N-Diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | N-Benzyl-N,3-dimethyl analog |
|---|---|---|---|
| Molecular Weight | ~284.3 g/mol | ~244.7 g/mol | ~316.4 g/mol |
| Lipophilicity (LogP) | ~2.1 (predicted) | ~1.8 | ~2.5 |
| pKa (Sulfonamide) | ~10–12 | ~8–10 | ~9–11 |
| Solubility (Water) | Low (diethyl groups reduce polarity) | Moderate (Cl increases polarity) | Very low (benzyl hydrophobicity) |
Biological Activity
N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a compound belonging to the benzoxazole class of heterocycles, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Formula : C₁₈H₂₀N₂O₆S
- Molecular Weight : 388.43 g/mol
- PubChem CID : 2982377
Antimicrobial Activity
Recent studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, it was observed that derivatives of benzoxazole possess antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For example, it was reported that the compound exhibited cytotoxic effects with an IC₅₀ value of 25.72 μM against MCF-7 breast cancer cells .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit COX-2 mediated reactions, which are crucial in inflammatory processes.
- DNA Interaction : It can intercalate into DNA, leading to strand breaks and subsequent apoptosis in cancer cells.
- Antimycobacterial Properties : It has demonstrated efficacy in improving mycobacterial infections through modulation of immune responses .
Study on Anticancer Effects
A study conducted by Ribeiro Morais et al. evaluated the anticancer activity of various benzoxazole derivatives including this compound. The findings revealed that these compounds significantly suppressed tumor growth in vivo models .
Evaluation of Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties was performed on several benzoxazole derivatives. The results indicated that modifications in the benzoxazole structure could enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
